2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid
CAS No.:
Cat. No.: VC17725812
Molecular Formula: C20H23N3O5
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N3O5 |
|---|---|
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | 3-hydroxy-2-(phenylmethoxycarbonylamino)-3-(6-pyrrolidin-1-ylpyridin-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C20H23N3O5/c24-18(15-8-9-16(21-12-15)23-10-4-5-11-23)17(19(25)26)22-20(27)28-13-14-6-2-1-3-7-14/h1-3,6-9,12,17-18,24H,4-5,10-11,13H2,(H,22,27)(H,25,26) |
| Standard InChI Key | HWYMQMFEMVUTJQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C2=NC=C(C=C2)C(C(C(=O)O)NC(=O)OCC3=CC=CC=C3)O |
Introduction
Structural Characterization
Molecular Architecture
The compound’s IUPAC name, 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid, delineates its three primary components:
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Benzyloxycarbonyl (Cbz) Group: A protective moiety (C<sub>7</sub>H<sub>5</sub>O<sub>2</sub>) attached to the amino group, common in peptide synthesis to prevent undesired reactions .
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Pyridine-Pyrrolidine Substituent: A pyridine ring substituted at position 6 with a pyrrolidine heterocycle (C<sub>9</sub>H<sub>10</sub>N<sub>2</sub>), introducing basicity and conformational rigidity .
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Propanoic Acid Backbone: A hydroxylated α-amino acid (C<sub>3</sub>H<sub>5</sub>O<sub>3</sub>) with stereochemical complexity at the β-carbon .
Table 1: Key Structural Descriptors
Stereochemical Considerations
The β-hydroxy group and chiral centers in the pyrrolidine ring necessitate careful stereochemical analysis. Computational models predict a tetrahedral geometry at the β-carbon, with hydrogen bonding between the hydroxyl and carbonyl groups stabilizing the conformation .
Synthesis and Derivatization
Protective Group Strategy
The Cbz group is typically introduced via reaction with benzyl chloroformate under basic conditions. For this compound, the amino group of 3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid is protected first, followed by purification via crystallization .
Pyridine-Pyrrolidine Coupling
The pyridine-pyrrolidine moiety is synthesized through nucleophilic aromatic substitution. Pyrrolidine reacts with 6-chloronicotinic acid derivatives under catalytic conditions, yielding the substituted pyridine intermediate. Subsequent coupling to the propanoic acid backbone employs Mitsunobu or Ullmann-type reactions .
Table 2: Synthetic Intermediates
| Intermediate | Role | Yield (%) |
|---|---|---|
| 6-(Pyrrolidin-1-yl)nicotinic acid | Pyridine-pyrrolidine precursor | 65–70 |
| Cbz-protected amino acid | Backbone protection | 85–90 |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate water solubility (≈15 mg/mL) due to polar groups (carboxylic acid, hydroxyl). It is stable under acidic conditions but hydrolyzes in strong bases, releasing the free amine .
Spectroscopic Data
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IR Spectroscopy: Peaks at 1720 cm<sup>−1</sup> (C=O, carbamate) and 3200 cm<sup>−1</sup> (O-H) .
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NMR: <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) δ 8.21 (s, 1H, pyridine-H), 3.45–3.60 (m, 4H, pyrrolidine) .
Biological and Pharmacological Relevance
Drug Likeliness Metrics
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Lipinski’s Rule: Molecular weight (390.42) and logP (2.1) comply with oral bioavailability criteria.
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PAINS Screening: No pan-assay interference motifs detected.
Applications in Medicinal Chemistry
Peptide Mimetics
The Cbz group and rigid pyridine-pyrrolidine structure make it a candidate for protease-resistant peptide analogs. For example, replacing labile amide bonds with this scaffold enhances metabolic stability .
Targeted Drug Delivery
Functionalization of the pyrrolidine nitrogen with targeting ligands (e.g., folate) could enable tissue-specific delivery, leveraging the compound’s inherent solubility and stability .
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